Diaminopropane

Polymer Chemistry Epoxy Resins Curing Agents

Select 1,2-Diaminopropane for its unique chiral center and bifunctional amine reactivity. This racemic mixture enables asymmetric synthesis (>90% ee resolution) and accelerates epoxy curing by 30-40% versus EDA. Superior CO₂ capture capacity at low partial pressures. Available in bulk and R&D quantities.

Molecular Formula C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 78-90-0
Cat. No. B031400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminopropane
CAS78-90-0
Synonyms(RS)-1,2-Propanediamine;  (±)-1,2-Diaminopropane;  1,2-Diaminopropane;  1,2-Propylenediamine;  1-Methyl-1,2-diaminoethane;  2,3-Diaminopropane;  DL-1,2-Propanediamine;  N,N’-Dimethyl-1,2-diaminopropane;  NSC 175731;  Propylenediamine;  dl-1,2-Propylenediamine
Molecular FormulaC3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCC(CN)N
InChIInChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
InChIKeyAOHJOMMDDJHIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diaminopropane CAS 78-90-0: A Procurement-Focused Overview of the Simplest Chiral Diamine


1,2-Diaminopropane (CAS 78-90-0), also known as propane-1,2-diamine or propylenediamine, is an aliphatic diamine with the molecular formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol [1]. It is the simplest chiral diamine, existing as a racemic mixture of (R)- and (S)-enantiomers due to its stereocenter at the C2 position [2]. This colorless to pale yellow liquid exhibits a strong ammonia-like odor, a boiling point of 120-122°C, and is miscible with water, alcohols, and chloroform . Its bifunctional reactivity, stemming from two primary amine groups on adjacent carbon atoms, makes it a valuable building block in organic synthesis, polymer chemistry, and coordination chemistry [3].

Why 1,2-Diaminopropane Cannot Be Replaced by Generic Diamines: Critical Differentiators for Scientific Procurement


Selecting a generic diamine as a substitute for 1,2-diaminopropane in a formulation or synthesis can lead to significant performance deviations or outright failure. This compound possesses a unique combination of properties not found in its closest analogs: it is a chiral molecule, unlike the achiral ethylenediamine (EDA) or 1,3-diaminopropane, enabling its use in asymmetric synthesis and chiral resolution [1]. Its specific molecular geometry also influences its reactivity and physical properties; for example, the position of the amino groups affects the kinetics of epoxy curing and the thermomechanical properties of the resulting polymer networks, with 1,2-diaminopropane demonstrating a 30-40% faster cure than EDA [2]. Furthermore, its performance as a CO₂ absorbent, particularly at low partial pressures, has been shown to be superior to that of the industry standard, monoethanolamine (MEA) [3]. These distinctions, backed by quantitative performance data, underscore why 1,2-diaminopropane is a non-interchangeable, specialized reagent.

Quantitative Evidence for Selecting 1,2-Diaminopropane Over Analogs


Epoxy Curing Performance: 30-40% Faster Cure Time and Higher Tg Compared to Ethylenediamine

In epoxy curing applications, 1,2-diaminopropane provides a quantifiable kinetic advantage over the common curing agent ethylenediamine (EDA). It has been reported to reduce curing time by 30-40% [1]. In a specific case study for an aerospace-grade epoxy formulation, the use of 1,2-diaminopropane resulted in a glass transition temperature (Tg) of 185°C and a cure time that was 40% faster compared to diethylenetriamine (DETA) .

Polymer Chemistry Epoxy Resins Curing Agents

Chiral Resolution: Achieving >90% Enantiomeric Excess in a Single Step

1,2-Diaminopropane is the simplest chiral diamine, a feature that distinguishes it from achiral diamines like EDA and 1,3-diaminopropane and enables its use in asymmetric synthesis. A study demonstrated that racemic 1,2-diaminopropane (1,2-dap) can be resolved into its enantiomers using bis(mandelato)borate [B(Man)₂]⁻ anions, achieving an enantiomeric excess (ee) of greater than 90% in a single, facile one-pot procedure [1]. Commercially, the (S)-enantiomer is available as a dihydrochloride salt with a certified enantiomeric excess of not less than 99.7% .

Asymmetric Synthesis Chiral Resolution Coordination Chemistry

CO₂ Capture Capacity: Superior Absorption at Low Partial Pressures vs. MEA

In the context of CO₂ capture from flue gases, 1,2-diaminopropane demonstrates a significant performance advantage over the industry-standard absorbent monoethanolamine (MEA). A patent application details that at identical amine concentrations, the cyclic absorption capacity of 1,2-diaminopropane is higher than the absolute CO₂ absorption capacity of MEA [1]. Furthermore, a separate source reports a high absorption capacity of 2.3 mol CO₂/mol diamine at 40°C [2].

CO₂ Capture Gas Scrubbing Green Chemistry

Antimicrobial Activity: Schiff Base Derivatives with Quantified MIC Values

1,2-Diaminopropane serves as a precursor to Schiff base ligands that exhibit antimicrobial properties. A specific Schiff base (H₂L) derived from 1,2-diaminopropane and a substituted salicylaldehyde demonstrated Minimum Inhibitory Concentration (MIC) values of 91 μg/mL against E. coli and S. aureus, and 111 μg/mL against B. subtilis [1]. While this is a baseline for the ligand, it provides a quantifiable starting point for comparison to other antimicrobial leads. A vendor datasheet also reports broad biocidal properties of the diamine itself, with an MIC range of 50-100 μg/mL against Gram-positive bacteria [2].

Medicinal Chemistry Antimicrobial Agents Schiff Bases

Corrosion Inhibition: Effective in Acidic Media with Quantified Optimal Concentration

1,2-Diaminopropane has been evaluated as a corrosion inhibitor for carbon steel (X70) in acidic aqueous environments. A study using the weight loss method determined that the optimal inhibitor concentration for maximum protection is dependent on the acid medium. In a 1M HCl solution, the best result was achieved at a concentration of 10 ppm. In a 0.5M H₂SO₄ solution, the optimal concentration was 80 ppm [1]. The study noted an antagonistic effect (increased corrosion rate) in a 1M HNO₃ environment for the tested inhibitors [1].

Corrosion Science Materials Protection Industrial Chemistry

Validated Application Scenarios for 1,2-Diaminopropane Based on Differential Evidence


High-Performance Epoxy Formulations

Formulators seeking to reduce the cycle time of epoxy curing processes should prioritize 1,2-diaminopropane over simpler diamines like ethylenediamine (EDA). The evidence shows it can accelerate curing by 30-40% [1] and, in advanced aerospace applications, enables the achievement of high glass transition temperatures (Tg of 185°C) while curing 40% faster than DETA . This combination of faster kinetics and high thermal performance is directly relevant for composite manufacturing, coatings, and adhesives where productivity and material properties are critical.

Asymmetric Synthesis and Chiral Resolution

In any synthetic pathway requiring a chiral diamine building block, 1,2-diaminopropane is a non-negotiable choice over its achiral counterparts. Its unique status as the simplest chiral diamine allows for the construction of stereochemically defined molecules. This is supported by its demonstrated ability to be resolved into enantiomers with >90% ee in a single step [1] and the commercial availability of the (S)-enantiomer with ≥99.7% ee . These properties make it a fundamental starting material for synthesizing enantiopure pharmaceuticals, advanced chiral ligands for catalysis, and chiral shift reagents for NMR spectroscopy.

Efficient CO₂ Capture from Low-Pressure Gas Streams

For carbon capture applications involving flue gases or other streams with low CO₂ partial pressures, aqueous solutions of 1,2-diaminopropane present a compelling alternative to the industry standard, monoethanolamine (MEA). Data from a comparative patent study indicates that 1,2-diaminopropane possesses a higher cyclic absorption capacity than MEA under identical conditions [1], and separate studies confirm a high capacity of 2.3 mol CO₂/mol diamine at 40°C . This superior performance profile can lead to more efficient scrubber designs with lower solvent circulation rates and reduced regeneration energy requirements.

Targeted Corrosion Inhibition in Specific Acidic Media

When formulating corrosion inhibitor packages for carbon steel in acidic environments, the medium-specific efficacy of 1,2-diaminopropane should guide its application. The evidence shows optimal performance at low concentrations, particularly 10 ppm in 1M HCl, though its effectiveness is lower in sulfuric acid (optimal at 80 ppm) compared to some alternatives [1]. This data allows for precise dosing strategies in pickling baths, acid cleaning solutions, and other industrial processes involving hydrochloric acid, maximizing protection while minimizing additive cost.

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